molecular formula C17H19BrN4O2S B2927671 5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-16-2

5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2927671
CAS No.: 898346-16-2
M. Wt: 423.33
InChI Key: PDYPEMKHAYSSGH-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:

  • Position 5: A 3-bromophenyl group linked via a morpholino-methyl substituent.
  • Position 2: An ethyl group.
  • Position 6: A hydroxyl group.

This compound belongs to a broader class of thiazolo-triazole derivatives, which are studied for diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects . Its synthesis likely involves condensation reactions of substituted triazole-thiols with aldehydes or ketones under acidic or reflux conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

5-[(3-bromophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYPEMKHAYSSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of a bromophenyl group and a morpholino substituent suggests potential interactions with biological targets.

Antimicrobial Activity

Compounds containing thiazole and triazole structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives of triazoles are often evaluated for their efficacy against various bacterial strains and fungi. The incorporation of bromophenyl groups can enhance lipophilicity, potentially improving membrane permeability and antimicrobial effectiveness.

Anticancer Properties

Thiazolo[3,2-b][1,2,4]triazoles have shown promise in cancer research. Studies indicate that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The morpholino group may also contribute to selective targeting of cancer cells due to its ability to modulate biological pathways.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, similar compounds have been studied for their ability to inhibit kinases or other enzymes critical in cancer progression or microbial resistance.

Case Studies

  • Antimicrobial Activity Study : A study conducted on thiazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial potency. Compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria.
  • Anticancer Activity : In vitro studies on triazole-containing compounds showed promising results in inhibiting proliferation in breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways.
  • Enzyme Inhibition : Research indicated that certain thiazolo-triazole derivatives were effective inhibitors of specific kinases involved in tumor growth, suggesting a potential for therapeutic applications in oncology.

Data Table

Activity Compound Type Target Effectiveness
AntimicrobialThiazolo-triazole derivativesGram-positive bacteriaSignificant inhibition
AnticancerTriazole derivativesBreast cancer cell linesInduces apoptosis
Enzyme inhibitionThiazolo-triazole derivativesSpecific kinasesEffective inhibition

Comparison with Similar Compounds

Anticancer Activity

  • 5-arylidene-thiazolotriazol-6-ones (269a–e) : Exhibited potent anticancer activity (IC₅₀: 1.2–8.7 μM) against human leukemia cells, outperforming amide analogs .
  • Target Compound: Activity unreported, but the 3-bromophenyl and morpholino groups could modulate kinase or protease inhibition, common targets in anticancer drug design.

Anticonvulsant Activity

  • 6-(4-Fluorophenyl)thiazolo[...]triazole (3c) : Highly active in the maximal electroshock (MES) test (ED₅₀: 25.3 mg/kg) .
  • 6-(4-Propoxyphenyl)thiazolo[...]triazole (5b) : Dual activity in MES and pentylenetetrazole (PTZ) tests .
  • Target Compound: No anticonvulsant data reported, but the 3-bromophenyl group’s electron-withdrawing nature may differ from 4-fluorophenyl in 3c.

Antimicrobial Activity

  • (Z)-5-(Thiophen-2-ylmethylene)thiazolo[...]-6(5H)-one (2k) : LCMS m/z 236 [M+H]⁺; structural analogs showed moderate antibacterial effects .

Key Research Findings and Trends

Substituent Impact: Electron-withdrawing groups (e.g., bromophenyl) at position 5 enhance stability and receptor affinity, while oxygen-containing groups (e.g., morpholino) improve solubility .

Position 2 Modifications : Alkyl groups (e.g., ethyl) may reduce metabolic degradation compared to aryl substituents .

Biological Selectivity : Fluorophenyl derivatives (e.g., 3c) show model-specific efficacy (MES vs. PTZ), suggesting substituent-dependent target engagement .

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